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For Researchers, Scientists, and Drug Development Professionals

Introduction
These application notes provide detailed protocols and supporting data for the use of the rabbit

polyclonal antibody AW01178, which targets the Neutrophil Cytosolic Factor 2 (NCF2), also

known as NOXA2 or p67phox. This protein is a critical cytosolic subunit of the multi-protein

NADPH oxidase (NOX2) complex.[1] The NOX2 complex is responsible for generating

superoxide radicals, a key component of the innate immune response against pathogens.[1]

Dysregulation of NOX2 activity has been implicated in various diseases, including chronic

granulomatous disease and cancer.[1][2]

The AW01178 antibody is a valuable tool for researchers studying the role of NOXA2/p67phox

in cellular signaling, immune responses, and disease pathogenesis. This document provides a

comprehensive guide to its use in Western blot analysis, including validated protocols,

expected results, and troubleshooting tips.
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Feature Specification

Product Name NOXA2/p67phox Rabbit pAb

Catalog Number A1178

Target Protein
Neutrophil Cytosolic Factor 2 (NCF2), p67phox,

NOXA2

Host Species Rabbit

Clonality Polyclonal

Purification Affinity purification

Recommended Applications Western Blot (WB)

Recommended Dilution 1:500 - 1:2000

Storage Store at -20°C. Avoid freeze/thaw cycles.

Buffer
PBS with 0.09% sodium azide, 50% glycerol, pH

7.3

Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing antibodies against

NOXA2/p67phox in Western blot analysis. These data illustrate the relative expression of

NOXA2/p67phox in different biological contexts and can serve as a reference for expected

results.

Table 1: Relative Expression of NCF2/p67phox in Esophageal Squamous Cell Carcinoma

(ESCC)
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Sample Type
NCF2 Expression
Level (Normalized
to GAPDH)

Fold Change
(Tumor vs.
Adjacent Normal)

Reference

Adjacent Normal

Tissue 1
1.0 - [2]

ESCC Tumor Tissue 1 2.5 2.5 [2]

Adjacent Normal

Tissue 2
1.0 - [2]

ESCC Tumor Tissue 2 3.1 3.1 [2]

Adjacent Normal

Tissue 3
1.0 - [2]

ESCC Tumor Tissue 3 1.8 1.8 [2]

Data is illustrative and based on findings showing upregulation of NCF2 in ESCC tissues

compared to matched non-cancerous tissues.[2]

Table 2: Densitometric Analysis of p67phox Expression in Diabetic Rat Hearts

Treatment Group

p67phox
Expression
(Membrane
Fraction, % of
Control)

p67phox
Expression
(Cytosolic Fraction,
% of Control)

Reference

Control 100% 100% [3]

Diabetic ~180% ~150% [3]

Diabetic + NAC ~120% ~150% [3]

NAC (N-acetyl-l-cysteine) treatment was shown to reduce the increased expression of p67phox

in the membrane fraction of diabetic rat hearts.[3]
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NOXA2/p67phox is a key organizer of the NOX2 complex. In resting cells, p67phox exists in

the cytosol as part of a complex with p47phox and p40phox.[4] Upon cellular stimulation, this

complex translocates to the membrane and associates with the catalytic core of the enzyme,

which is composed of gp91phox (NOX2) and p22phox.[5] The small GTPase Rac also

translocates to the membrane and binds to the complex.[5] The fully assembled complex is

then able to transfer electrons from NADPH to molecular oxygen, generating superoxide.
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NOXA2/p67phox in the NOX2 signaling pathway.
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Western Blot Protocol for NOXA2/p67phox
This protocol provides a detailed procedure for the detection of NOXA2/p67phox in cell lysates

and tissue homogenates using the AW01178 antibody.

A. Materials and Reagents
Primary Antibody: NOXA2/p67phox Rabbit pAb (A1178)

Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG

Cell or Tissue Samples

Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors

Protein Assay Kit: BCA or Bradford assay

SDS-PAGE Gels: Appropriate percentage for a ~67 kDa protein (e.g., 10%)

Transfer Buffer

Membrane: PVDF or Nitrocellulose

Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1%

Tween-20)

Wash Buffer: TBST

Chemiluminescent Substrate

Imaging System

B. Experimental Workflow Diagram
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Workflow for Western blot analysis of NOXA2/p67phox.
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C. Detailed Protocol
Sample Preparation:

Cell Lysates: Wash cells with ice-cold PBS and lyse in ice-cold lysis buffer. Incubate on ice

for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C to

pellet cellular debris. Collect the supernatant containing the protein lysate.

Tissue Homogenates: Homogenize dissected tissue in ice-cold lysis buffer using a

mechanical homogenizer. Centrifuge the homogenate to pellet debris and collect the

supernatant.

Protein Quantification:

Determine the protein concentration of the lysates using a BCA or Bradford protein assay

according to the manufacturer's instructions.

SDS-PAGE:

Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5

minutes.

Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Include a pre-

stained protein ladder to monitor migration.

Run the gel at a constant voltage until the dye front reaches the bottom.

Protein Transfer:

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using

a wet or semi-dry transfer system.

Confirm successful transfer by staining the membrane with Ponceau S.

Blocking:

Wash the membrane briefly with TBST.
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Block the membrane with blocking buffer (5% non-fat milk or 5% BSA in TBST) for 1 hour

at room temperature with gentle agitation.

Primary Antibody Incubation:

Dilute the NOXA2/p67phox antibody (AW01178) in blocking buffer at a starting dilution of

1:1000.

Incubate the membrane with the diluted primary antibody overnight at 4°C with gentle

agitation.

Washing:

Wash the membrane three times for 5 minutes each with TBST at room temperature with

gentle agitation.

Secondary Antibody Incubation:

Dilute the HRP-conjugated goat anti-rabbit secondary antibody in blocking buffer

according to the manufacturer's recommended dilution (e.g., 1:5000 - 1:10000).

Incubate the membrane with the diluted secondary antibody for 1 hour at room

temperature with gentle agitation.

Washing:

Wash the membrane three times for 5 minutes each with TBST at room temperature with

gentle agitation.

Detection:

Prepare the chemiluminescent substrate according to the manufacturer's instructions.

Incubate the membrane with the substrate for the recommended time (typically 1-5

minutes).

Imaging and Analysis:
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Capture the chemiluminescent signal using a digital imaging system or by exposing the

membrane to X-ray film.

Perform densitometric analysis of the bands using appropriate software (e.g., ImageJ) to

quantify the relative protein expression. Normalize the signal of the target protein to that of

a loading control (e.g., GAPDH or β-actin).

Troubleshooting
Problem Possible Cause Solution

No Signal Inactive antibody
Use a fresh aliquot of the

antibody.

Insufficient protein loaded
Increase the amount of protein

loaded per lane.

Inefficient transfer
Check transfer efficiency with

Ponceau S staining.

High Background Insufficient blocking
Increase blocking time or use a

different blocking agent.

Antibody concentration too

high

Decrease the concentration of

primary or secondary antibody.

Insufficient washing
Increase the number and

duration of wash steps.

Non-specific Bands Antibody cross-reactivity
Optimize antibody dilution and

blocking conditions.

Protein degradation

Use fresh samples and add

protease inhibitors to the lysis

buffer.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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